molecular formula C12H12F2N2 B7683203 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole

1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole

Cat. No. B7683203
M. Wt: 222.23 g/mol
InChI Key: UMWBDFUEMJDQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole, also known as DFEI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFEI is a member of the imidazole family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industries. DFEI has shown promising results in several studies, making it a valuable compound for further research.

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and inflammation. 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole can induce apoptosis in cancer cells by activating the caspase pathway. 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole can reduce tumor growth in mice, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized with high purity. 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole is also relatively inexpensive compared to other compounds used in scientific research. However, 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole and its effectiveness in vivo. Another area of interest is the use of 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole in the treatment of inflammatory diseases. Studies are needed to determine the optimal dosage and administration route for 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole in these applications. Additionally, 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole could be investigated for its potential applications in other fields such as agriculture and materials science.

Synthesis Methods

1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole can be synthesized using a straightforward process that involves the reaction of 3,5-difluorobenzyl chloride with 2-ethylimidazole in the presence of a base such as potassium carbonate. The reaction yields 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole as a white solid with a purity of over 95%.

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has been investigated for its anticancer properties. Studies have shown that 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole has also been studied for its anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2/c1-2-12-15-3-4-16(12)8-9-5-10(13)7-11(14)6-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWBDFUEMJDQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole

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